ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate
Description
Ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a structurally complex compound featuring:
- A piperidine ring substituted at the 1-position with a pyran-2-carbonyl group.
- A 4-fluorobenzyloxy moiety attached to the pyran ring at the 5-position.
- An ethyl carboxylate group at the 4-position of the piperidine ring.
The pyran-4-one core may contribute to hydrogen-bonding interactions, influencing solubility and target binding .
Properties
IUPAC Name |
ethyl 1-[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO6/c1-2-27-21(26)15-7-9-23(10-8-15)20(25)18-11-17(24)19(13-29-18)28-12-14-3-5-16(22)6-4-14/h3-6,11,13,15H,2,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXUYDZRTLDHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyranone ring and a piperidine moiety , which are critical for its biological interactions. The presence of the 4-fluorobenzyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with intracellular targets. The molecular formula is , with a molecular weight of approximately 397.4 g/mol.
Interaction with Biological Targets
Preliminary studies indicate that this compound may interact with various enzymes and receptors:
- Enzyme Inhibition : The compound is hypothesized to inhibit enzymes involved in cancer metabolism, potentially affecting pathways related to cell proliferation and survival.
- Receptor Binding : The structural components suggest that it may bind to hydrophobic pockets of target proteins through hydrophobic interactions and hydrogen bonding facilitated by the pyranone ring.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their implications for activity:
| Structural Feature | Description | Implication for Activity |
|---|---|---|
| Pyranone Ring | Six-membered heterocyclic structure | Facilitates binding through hydrogen bonding |
| 4-Fluorobenzyl Group | Aromatic fluorinated substituent | Enhances lipophilicity and receptor affinity |
| Piperidine Moiety | Saturated nitrogen-containing ring | Provides flexibility in binding interactions |
Anti-Cancer Activity
One notable study investigated the anti-cancer properties of similar pyranone derivatives. These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar effects. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the importance of further research into this compound's potential therapeutic applications.
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of related compounds indicates that modifications to the piperidine ring can influence absorption, distribution, metabolism, and excretion (ADME) properties. Toxicological assessments have shown that certain derivatives possess acceptable safety profiles, but comprehensive studies on this compound are necessary to establish its safety for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on functional groups, synthesis pathways, and inferred applications.
Table 1: Structural and Functional Comparison
Key Findings:
Fluorinated Substituents: The 4-fluorobenzyl group in the target compound and EMB-FUBINACA enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ethylphenidate) . In YT-6-2, bis(4-fluorobenzyl) substitution may increase steric hindrance, reducing reactivity compared to mono-substituted derivatives .
Piperidine Core Modifications: The target compound’s pyran-2-carbonyl group introduces rigidity and electronic effects distinct from the chloroethyl group in or the phenyl group in ethylphenidate. This could alter binding to enzymes or receptors (e.g., kinases vs. neurotransmitter transporters) .
Synthesis Efficiency :
- YT-6-2’s synthesis achieved a 72.8% yield via K₂CO₃-mediated alkylation , whereas the target compound’s multi-step synthesis (if analogous) may face challenges in regioselectivity due to competing pyran and piperidine reactivities.
Biological Relevance: EMB-FUBINACA’s indazole core is associated with cannabinoid receptor binding, whereas the target compound’s pyran-4-one may target oxidative stress pathways or kinases . The chloroethyl intermediate in highlights the importance of halogenated groups in constructing bicyclic systems for bronchodilators.
Research Implications and Gaps
- Pharmacological Profiling: No direct activity data for the target compound exists in the evidence; assays comparing it to EMB-FUBINACA (binding) or ethylphenidate (CNS activity) are needed.
- Synthetic Optimization : Lessons from YT-6-2’s high-yield alkylation could improve the target compound’s scalability.
This analysis underscores the compound’s unique hybrid architecture, positioning it as a versatile scaffold for drug discovery. Further studies should prioritize target identification and metabolic stability assays.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate?
- Methodological Answer : The synthesis of this compound involves multi-step reactions where temperature, solvent choice, and catalysts significantly influence yield and purity. For example, polar aprotic solvents (e.g., DMF or dichloromethane) are often used to stabilize intermediates, while catalysts like triethylamine facilitate acyl transfer reactions. Reaction times should be monitored via thin-layer chromatography (TLC) to avoid over-oxidation of the pyranone core. Evidence from structurally analogous compounds highlights the importance of stepwise optimization, such as maintaining temperatures below 80°C to prevent decomposition of the 4-fluorobenzyl ether group .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the integration of the 4-fluorobenzyl moiety (distinct and signals) and the ester carbonyl group ( ~170 ppm). Infrared (IR) spectroscopy can validate the presence of the 4-oxo-pyran ring (C=O stretch ~1670 cm). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight, particularly given the compound’s complex substituents. Elemental analysis further ensures stoichiometric purity, as demonstrated in similar piperidine-carboxylate derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
- Methodological Answer : SAR studies should systematically modify substituents while retaining the core pharmacophore. For instance:
- Replace the 4-fluorobenzyl group with other halogenated or electron-withdrawing substituents to assess impact on target binding.
- Hydrolyze the ethyl ester to a carboxylic acid (via base hydrolysis, as in ) to study solubility-bioactivity trade-offs.
Computational docking models (e.g., molecular dynamics simulations) can predict interactions with biological targets, validated by in vitro assays (e.g., enzyme inhibition). Comparative analysis of analogs, such as those with methoxy or chloro substituents, can isolate electronic vs. steric effects .
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Contradictions often arise from variations in assay conditions or structural nuances. Researchers should:
- Replicate studies under standardized conditions (e.g., pH, temperature, cell lines).
- Perform meta-analyses of substituent effects using databases of analogs (e.g., ’s comparative table).
- Use orthogonal assays (e.g., fluorescence polarization alongside surface plasmon resonance) to confirm target engagement. For example, discrepancies in IC values for pyranone derivatives may stem from differences in the protonation state of the piperidine nitrogen under varying pH conditions .
Q. How can solubility and bioavailability be enhanced without altering the core pharmacophore?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, amine) to peripheral positions, such as the piperidine nitrogen or the ethyl ester moiety. Prodrug strategies, like converting the ester to a phosphate salt, can improve aqueous solubility. Co-solvency approaches using cyclodextrins or lipid-based nanoemulsions (validated via dynamic light scattering) may enhance dissolution rates. Evidence from morpholine-containing analogs suggests that subtle modifications to the pyran-4-one ring’s electronic environment can reduce crystallinity without affecting activity .
Q. Which analytical techniques are critical for assessing purity and stability under storage?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantifying impurities. Accelerated stability studies (40°C/75% RH for 6 months) should monitor degradation products via liquid chromatography-mass spectrometry (LC-MS). Differential scanning calorimetry (DSC) can identify polymorphic transitions that affect shelf life. Safety data sheets (SDS) recommend storing the compound in amber vials under inert gas (argon) at -20°C to prevent oxidation of the 4-fluorobenzyl ether group .
Notes
- Avoid abbreviations; full chemical names are used for clarity.
- Advanced questions emphasize hypothesis-driven experimental design and data reconciliation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
